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Introduction
The Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play

pivotal roles in the regulation of fundamental cellular processes, including proliferation,

apoptosis, migration, and organ size control. This family is comprised of five members: MST1

(also known as STK4), MST2 (STK3), MST3 (STK24), MST4 (STK26), and YSK1 (STK25 or

SOK1). MST1 and MST2 are core components of the well-characterized Hippo signaling

pathway, a critical tumor suppressor cascade. The functions of MST3, MST4, and YSK1 are

less understood but are emerging as important regulators of cellular architecture and stress

responses. This technical guide provides an in-depth exploration of the core MST signaling

pathways, detailed experimental protocols for their investigation, and a summary of key

quantitative data to facilitate further research and therapeutic development.

Core Signaling Pathways
The Canonical Hippo Pathway: MST1/2-LATS1/2-
YAP/TAZ Axis
The most extensively studied function of MST kinases is the role of MST1 and MST2 in the

canonical Hippo signaling pathway. This pathway is a key regulator of tissue homeostasis and

its dysregulation is frequently observed in cancer.[1]
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The core of the canonical Hippo pathway is a kinase cascade initiated by the activation of

MST1/2. Upon activation by various upstream signals such as cell-cell contact and mechanical

stress, MST1 and MST2 kinases form a complex with the scaffold protein Salvador homolog 1

(SAV1). This complex then phosphorylates and activates the Large Tumor Suppressor kinases

1 and 2 (LATS1/2) and their co-activator, MOB kinase activator 1 (MOB1). Activated LATS1/2,

in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its

paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP and

TAZ leads to their sequestration in the cytoplasm and subsequent degradation, thereby

preventing their nuclear translocation and interaction with TEA domain (TEAD) transcription

factors. This ultimately leads to the repression of genes that promote cell proliferation and

inhibit apoptosis, such as CTGF and CYR61.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6326181/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2968563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Upstream Signals
(Cell-Cell Contact, Mechanical Stress)

MST1/2

LATS1/2

P

SAV1

YAP/TAZ

P

MOB1

p-YAP/TAZ

Degradation

TEAD

Target Gene Expression
(e.g., CTGF, CYR61)

Cytoplasm Nucleus

Click to download full resolution via product page

Canonical Hippo Signaling Pathway

Non-Canonical MST Signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b2968563?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2968563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beyond the canonical Hippo pathway, MST kinases participate in a variety of other signaling

networks. These non-canonical pathways are often independent of LATS1/2 and YAP/TAZ and

are involved in processes such as apoptosis and immune regulation.

For instance, in response to apoptotic stimuli, MST1/2 can be cleaved by caspases. The

resulting N-terminal kinase domain translocates to the nucleus and phosphorylates histone

H2B, promoting chromatin condensation and apoptosis.
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MST3, MST4, and YSK1 form a distinct subfamily of MST kinases. They are implicated in the

regulation of cell polarity, migration, and cytoskeletal dynamics.

MST4 has been shown to be activated by binding to the Golgi matrix protein GM130.[2]

Activated MST4 can then influence cell migration and invasion.[2]

YSK1, similar to MST4, is also activated by GM130 and plays a role in cell migration through

its substrate 14-3-3ζ.[2][3]

MST3 is involved in the regulation of cell morphology and apoptosis.
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Overview of MST3, MST4, and YSK1 Signaling

Quantitative Data Summary
The following tables summarize key quantitative data related to the MST signaling pathway.

This information is crucial for building accurate models of the pathway and for designing
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experiments to probe its function.

Interacting Proteins Binding Affinity (Kd) Method

YAP - TEAD2 96 nM
Isothermal Titration

Calorimetry (ITC)[4]

Phospho-MOB1 - LATS1

Weak binding for non-

phosphorylated MOB1,

significantly enhanced upon

phosphorylation

In vitro binding assay[5]

MST1 - Phospho-MOB1A
Reduced binding affinity upon

MOB1A phosphorylation
Fluorescence Polarization[6]

Gene
Fold Change (MST1/2
knockout vs. Wild-type
Liver)

Method

Gpc3 ~3.5 Quantitative RT-PCR[7]

Osteopontin ~4.5 Quantitative RT-PCR[7]

Ctgf ~2.5 Quantitative RT-PCR[7]

Cyclin D1 ~2.0 Quantitative RT-PCR[7]

Condition Observation Method

MST1/2 knockout in adult

mouse liver

4-fold increase in liver size by

3 months

Gross morphology and

measurement[8]

MST1/2 knockout in adult

mouse liver

~4-fold increase in hepatocyte

proliferation
Ki-67 staining[8]

High cell density culture
Increased YAP

phosphorylation
Western Blot[9]

Experimental Protocols
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Detailed and reproducible experimental protocols are essential for the accurate investigation of

the MST signaling pathway. The following sections provide methodologies for key experiments.

In Vitro Kinase Assay for MST1/2
This protocol describes the measurement of MST1/2 kinase activity using a non-radioactive,

luminescence-based assay.

Materials:

Recombinant active MST1 or MST2 enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 96-well or 384-well plates

Procedure:

Prepare Kinase Reaction: In a well of a white plate, prepare the kinase reaction mixture

containing kinase buffer, recombinant MST1/2 enzyme, and the substrate MBP.

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 10-100 µM to

start the kinase reaction.

Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be

determined empirically.

Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the

kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.
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Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and

then to a luminescent signal. Incubate at room temperature for 30-60 minutes.

Measure Luminescence: Read the luminescence using a plate-reading luminometer. The

luminescent signal is proportional to the amount of ADP generated and thus to the kinase

activity.
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Workflow for a Luminescence-based Kinase Assay
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Western Blotting for Phosphorylated YAP
This protocol outlines the steps for detecting the phosphorylation status of YAP, a key indicator

of Hippo pathway activity.

Materials:

Cell lysates

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-YAP (e.g., Ser127) and anti-total-YAP

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to

preserve phosphorylation states. Determine protein concentration using a standard assay

(e.g., BCA).

SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to

prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-

phospho-YAP or anti-total-YAP) diluted in blocking buffer overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step as in step 6.

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using

an imaging system.

Analysis: Quantify the band intensities for phosphorylated and total YAP to determine the

relative phosphorylation level.

Co-Immunoprecipitation (Co-IP) of MST1 and SAV1
This protocol is for investigating the interaction between MST1 and its scaffold protein SAV1.

Materials:

Cell lysates

Co-IP lysis buffer (non-denaturing)

Primary antibody against MST1 or SAV1

Protein A/G magnetic beads or agarose beads

Wash buffer

Elution buffer

SDS-PAGE and Western blotting reagents

Procedure:
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Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

Pre-clearing: (Optional) Incubate the lysate with protein A/G beads for 30-60 minutes to

reduce non-specific binding.

Immunoprecipitation: Add the primary antibody (e.g., anti-MST1) to the pre-cleared lysate

and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and

incubate for another 1-2 hours at 4°C.

Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-

specifically bound proteins.

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody

against the putative interaction partner (e.g., anti-SAV1).
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Conclusion and Future Directions
The MST signaling pathway is a complex and multifaceted network that is integral to cellular

and organismal homeostasis. While significant progress has been made in elucidating the

canonical Hippo pathway, the functions of MST3, MST4, and YSK1, as well as the non-

canonical roles of MST1/2, remain areas of active investigation. The development of more

specific inhibitors and activators for each MST kinase will be crucial for dissecting their

individual contributions to physiology and disease. Furthermore, a deeper understanding of the

upstream regulatory mechanisms and the crosstalk with other signaling pathways will provide a

more complete picture of MST kinase function. The protocols and data presented in this guide

are intended to serve as a valuable resource for researchers dedicated to advancing our

knowledge of this critical signaling pathway and its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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